molecular formula C9H12N2O2 B071253 Ethyl 2-(pyrimidin-2-yl)propanoate CAS No. 191725-65-2

Ethyl 2-(pyrimidin-2-yl)propanoate

Cat. No.: B071253
CAS No.: 191725-65-2
M. Wt: 180.2 g/mol
InChI Key: DXIQUQYLOVOVHV-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-2-yl)propanoate is an ester derivative of propanoic acid featuring a pyrimidine ring at the β-position of the propanoate backbone. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, imparts unique electronic and steric properties to the compound, influencing its reactivity, solubility, and biological activity. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic drugs and pesticides .

Properties

CAS No.

191725-65-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

ethyl 2-pyrimidin-2-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7(2)8-10-5-4-6-11-8/h4-7H,3H2,1-2H3

InChI Key

DXIQUQYLOVOVHV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C1=NC=CC=N1

Canonical SMILES

CCOC(=O)C(C)C1=NC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Propanoate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS No. References
Ethyl 2-hydroxy-3-(pyrimidin-2-yl)propanoate Hydroxyl group at C2, pyrimidin-2-yl at C3 C₁₀H₁₂N₂O₃ 208.22 Enhanced polarity due to hydroxyl group; potential pharmaceutical intermediate 1526029-04-8
Ethyl 2-[(4-hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]propanoate Sulfanyl, hydroxy, and methoxy groups on pyrimidine C₁₁H₁₅N₃O₄S 301.32 Sulfanyl group improves enzyme inhibition potential; explored in drug discovery N/A
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy and methyl groups on pyrimidine, thio linkage C₁₂H₁₆N₂O₃S₂ 324.40 Thioether stability; agrochemical applications (e.g., herbicide precursors) N/A
Fenoxaprop-ethyl 4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy group C₁₈H₁₆ClNO₅ 385.78 Herbicidal activity; targets grass weeds 66441-23-4
Ethyl 2-[(4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy]propanoate Fused pyrazino-pyrimidine ring with phenyl group C₁₈H₁₇N₃O₄ 339.35 Enhanced π-π stacking for receptor binding; anticancer research 18472-23-6

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in Ethyl 2-hydroxy-3-(pyrimidin-2-yl)propanoate increases hydrophilicity compared to the parent compound, making it more soluble in polar solvents . In contrast, fenoxaprop-ethyl’s bulky benzoxazolyl-phenoxy group enhances lipophilicity, favoring membrane permeability in herbicidal applications .
  • Acidity: The hydroxyl and sulfanyl substituents (e.g., in ) lower the pKa of the propanoate moiety, increasing acidity and influencing ionizability under physiological conditions.

Reactivity and Stability

  • Hydrolysis: Esters with electron-withdrawing groups (e.g., sulfanyl in ) undergo faster hydrolysis under basic conditions. Fenoxaprop-ethyl’s chloro-benzoxazolyl group stabilizes the ester against enzymatic degradation, prolonging herbicidal activity .
  • Oxidative Stability : Thioether linkages (e.g., in ) are susceptible to oxidation, whereas oxygen-based esters (e.g., ) exhibit greater stability.

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